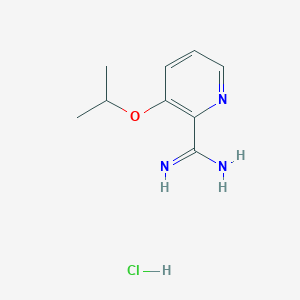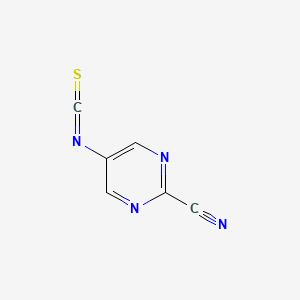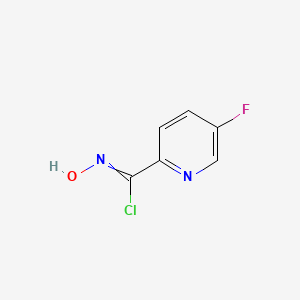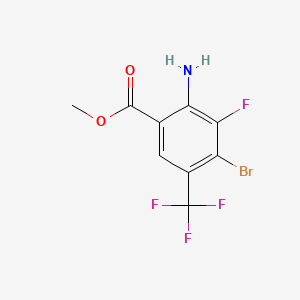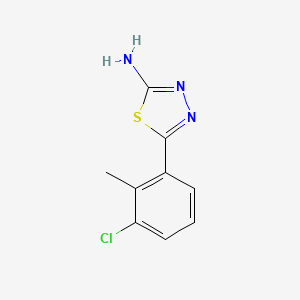
5-Iodo-2-isobutylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Iodo-2-isobutylpyridine: is an organic compound that belongs to the class of iodopyridines It is characterized by the presence of an iodine atom at the 5-position and an isobutyl group at the 2-position of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-2-isobutylpyridine can be achieved through several methods. One common approach involves the iodination of 2-isobutylpyridine using iodine or iodine monochloride in the presence of an oxidizing agent. The reaction typically takes place under mild conditions, such as room temperature or slightly elevated temperatures, to ensure the selective introduction of the iodine atom at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale iodination reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Iodo-2-isobutylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Oxidation Reactions: The isobutyl group can be oxidized to form corresponding carbonyl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate, are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Major Products Formed:
Substitution Reactions: Products include azido or cyano derivatives.
Coupling Reactions: Products include biaryl compounds.
Oxidation Reactions: Products include aldehydes or ketones.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Iodo-2-isobutylpyridine is used as a building block in organic synthesis. Its ability to undergo various reactions makes it valuable for constructing complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals. Its derivatives may exhibit antimicrobial, antiviral, or anticancer properties.
Medicine: In medicinal chemistry, this compound derivatives are explored for their potential therapeutic applications. They may serve as lead compounds for drug development.
Industry: The compound is used in the production of specialty chemicals and materials. Its derivatives can be incorporated into polymers, dyes, and electronic materials.
Wirkmechanismus
The mechanism of action of 5-Iodo-2-isobutylpyridine depends on its specific application. In biological systems, its derivatives may interact with molecular targets, such as enzymes or receptors, to exert their effects. For example, they may inhibit enzyme activity or modulate receptor signaling pathways, leading to therapeutic outcomes.
Vergleich Mit ähnlichen Verbindungen
5-Iodo-2-methylpyridine: Similar structure but with a methyl group instead of an isobutyl group.
5-Iodo-2-ethylpyridine: Similar structure but with an ethyl group instead of an isobutyl group.
5-Iodo-2-propylpyridine: Similar structure but with a propyl group instead of an isobutyl group.
Uniqueness: 5-Iodo-2-isobutylpyridine is unique due to the presence of the isobutyl group, which imparts distinct steric and electronic properties. These properties can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for specific applications in synthesis and drug development.
Eigenschaften
Molekularformel |
C9H12IN |
|---|---|
Molekulargewicht |
261.10 g/mol |
IUPAC-Name |
5-iodo-2-(2-methylpropyl)pyridine |
InChI |
InChI=1S/C9H12IN/c1-7(2)5-9-4-3-8(10)6-11-9/h3-4,6-7H,5H2,1-2H3 |
InChI-Schlüssel |
HXQNBBAZUPZKAG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC1=NC=C(C=C1)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


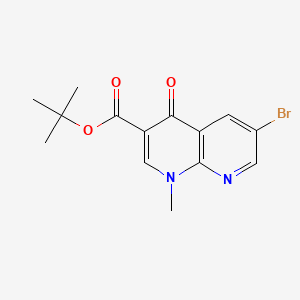
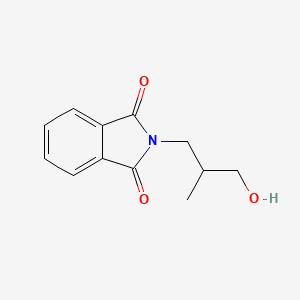
![4-Bromo-5-methoxybenzo[b]thiophene](/img/structure/B13680704.png)
![7-(3-Bromo-5-fluorophenoxy)-4-methylsulfonylspiro[1,2-dihydroindene-3,2'-1,3-dioxolane]](/img/structure/B13680705.png)
![6-Methyl-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13680714.png)
![2-[4-(Methoxycarbonyl)phenyl]-2-phenylacetic Acid](/img/structure/B13680715.png)
![Bis[2-(trimethylsilyl)phenyl]sulfane](/img/structure/B13680722.png)
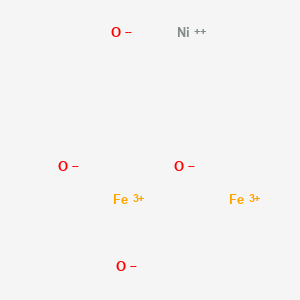
![2-[4-Fluoro-2-(trifluoromethyl)phenyl]-5-methyl-1H-imidazole](/img/structure/B13680727.png)
